molecular formula C8H16F2N2 B12076633 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine

1-(3,3-Difluoropiperidin-1-yl)propan-2-amine

Cat. No.: B12076633
M. Wt: 178.22 g/mol
InChI Key: AGLOBFFUJXEWRQ-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropiperidin-1-yl)propan-2-amine is a fluorinated amine derivative characterized by a piperidine ring substituted with two fluorine atoms at the 3,3-positions and a propan-2-amine side chain. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. Fluorination at the piperidine ring is a common strategy in medicinal chemistry to modulate bioavailability and receptor binding .

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

1-(3,3-difluoropiperidin-1-yl)propan-2-amine

InChI

InChI=1S/C8H16F2N2/c1-7(11)5-12-4-2-3-8(9,10)6-12/h7H,2-6,11H2,1H3

InChI Key

AGLOBFFUJXEWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC(C1)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine typically involves the reaction of 3,3-difluoropiperidine with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where the piperidine ring is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluoropiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for specific targets. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Difluorinated Piperidine Derivatives

  • N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (14): This compound shares the difluoropiperidine core but incorporates a trifluoromethylphenyl group and a branched alkyl chain. Its synthesis via hydrazone intermediates suggests compatibility with modular approaches for fluorinated analogs . Key Difference: Extended alkyl chain and aromatic substitution may increase steric hindrance compared to 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine.
  • 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: Features methyl groups on the piperidine ring instead of fluorine.
Compound Substituents Molecular Weight Key Features
1-(3,3-Difluoropiperidin-1-yl)propan-2-amine 3,3-F₂-piperidine, propan-2-amine 206.28* High electronegativity, compact structure
Compound 14 Trifluoromethylphenyl, branched 383.33 Enhanced hydrophobicity, steric bulk
3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine 3,4-CH₃-piperidine 206.28 Increased lipophilicity

*Molecular weight inferred from analogs in .

Selenium-Containing β-Selenoamines

  • 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) and 1-(2-Methoxyphenylselanyl)-3-phenylpropan-2-amine (C2): These β-selenoamines replace fluorine with selenium, a redox-active element. and highlight their superior antioxidant efficacy in Caenorhabditis elegans compared to diphenyl diselenide (DPDS). Selenium’s lower electronegativity than fluorine may enhance radical scavenging but reduce metabolic stability .
Compound Functional Group Activity
1-(3,3-Difluoropiperidin-1-yl)propan-2-amine Difluoropiperidine Potential CNS modulation
C1 p-Tolylselanyl Antioxidant (EC₅₀: 12 µM)
C2 2-Methoxyphenylselanyl Antioxidant (EC₅₀: 8 µM)

Psychoactive Propan-2-amine Derivatives

  • 6-APB (1-(1-Benzofuran-6-yl)propan-2-amine) and 5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine) :
    These compounds feature aromatic benzofuran rings instead of fluorinated piperidine. and classify them as serotonin receptor agonists with entactogen effects. The absence of fluorine reduces metabolic resistance but increases susceptibility to CYP-mediated O-demethylation .
Compound Aromatic System Pharmacological Action
1-(3,3-Difluoropiperidin-1-yl)propan-2-amine Piperidine Undefined (structural analogy to CNS agents)
6-APB Benzofuran Serotonin receptor agonism
5-APDB Dihydrobenzofuran Reduced CYP metabolism vs. 6-APB

Coordination Complexes with Propan-2-amine Ligands

  • [Co(L2)₂(N3)₂]NO₃ (L2 = 1-[(Thiophen-2-ylmethylidene)amino]propan-2-amine): shows cobalt(III) complexes with thiophene-containing propan-2-amine ligands.

Key Research Findings and Implications

Fluorination vs. Selenium Substitution : Fluorinated piperidines (e.g., 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine) prioritize metabolic stability and electronegativity, whereas selenium analogs excel in redox modulation .

Structural Flexibility : Branched chains (Compound 14) or aromatic systems (6-APB) diversify applications from enzyme inhibition to CNS targeting .

Biological Activity

1-(3,3-Difluoropiperidin-1-yl)propan-2-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine can be represented as follows:

C8H12F2N\text{C}_8\text{H}_{12}\text{F}_2\text{N}

This compound features a piperidine ring substituted with two fluorine atoms, which may influence its biological properties by enhancing lipophilicity and modifying receptor interactions.

Inhibition of Key Biological Targets

Research indicates that compounds similar to 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine may inhibit key proteins involved in cell proliferation and survival. For instance:

  • STAT3 Inhibition : Some derivatives have been shown to inhibit STAT3 transcription factors, which play a critical role in cancer cell survival and proliferation. The inhibition of STAT3 can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • CDK9 Inhibition : Compounds related to this class have also been noted for their ability to inhibit cyclin-dependent kinase 9 (CDK9), which is involved in transcription regulation and has implications in cancer treatment .

Anticancer Activity

Recent studies have demonstrated promising anticancer effects of similar compounds. For example:

  • Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines showed significant anti-proliferative effects attributed to the inhibition of key signaling pathways .
Cell LineTreatment ConcentrationEffect on ProliferationMechanism
MCF-75 µMSignificant decreaseSTAT3 and CDK9 inhibition
HCT-11650 µMModerate decreaseApoptosis induction

Toxicity Assessment

Toxicological assessments reveal that the compound exhibits low toxicity in aquatic models (Daphnia test), with lethality percentages below 20% at high concentrations (200 µM) . This suggests a favorable safety profile for further development.

Case Study: Anticancer Efficacy

A study focusing on the anticancer properties of various derivatives including 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine reported:

  • Increased Apoptosis : The compound induced apoptosis in both LoVo (colon cancer) and MCF-7 cells after 48 hours of incubation. The effects were dose-dependent but showed minimal differences between lower and higher concentrations within certain ranges .

Research on New Psychoactive Substances

The compound has also been identified within the context of new psychoactive substances (NPS), where it exhibited effects on psychotropic activity. This highlights the need for further investigation into its neurological impacts and potential therapeutic uses in mental health disorders .

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